N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide
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Overview
Description
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE is a complex organic compound that features a unique structure combining benzodiazole, chromene, and fluorobenzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene and benzodiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, fluorobenzaldehyde, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzohydrazide moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.
Scientific Research Applications
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with applications in biological research.
Uniqueness
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-FLUOROBENZOHYDRAZIDE is unique due to its combination of benzodiazole, chromene, and fluorobenzohydrazide moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H15FN4O2 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide |
InChI |
InChI=1S/C23H15FN4O2/c24-16-8-5-7-15(12-16)22(29)27-28-23-17(13-14-6-1-4-11-20(14)30-23)21-25-18-9-2-3-10-19(18)26-21/h1-13H,(H,25,26)(H,27,29)/b28-23- |
InChI Key |
JEKGGJCCCDHHTB-NFFVHWSESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)F)/O2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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